N-{3-[(2-fluorophenyl)carbamoyl]phenyl}-4-phenylpiperazine-1-carboxamide
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Overview
Description
N-{3-[(2-fluorophenyl)carbamoyl]phenyl}-4-phenylpiperazine-1-carboxamide is a complex organic compound that features a piperazine ring substituted with phenyl and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(2-fluorophenyl)carbamoyl]phenyl}-4-phenylpiperazine-1-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the piperazine ring: This can be achieved through cyclization reactions involving appropriate diamines and dihalides.
Introduction of the phenyl groups: Phenyl groups can be introduced via substitution reactions using phenyl halides and suitable catalysts.
Attachment of the fluorophenyl group: This step often involves the use of fluorophenyl isocyanate in the presence of a base to form the carbamoyl linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(2-fluorophenyl)carbamoyl]phenyl}-4-phenylpiperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This can lead to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the carbamoyl group.
Substitution: The phenyl and fluorophenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides, acids, and bases are used under controlled conditions to achieve desired substitutions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N-{3-[(2-fluorophenyl)carbamoyl]phenyl}-4-phenylpiperazine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-{3-[(2-fluorophenyl)carbamoyl]phenyl}-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-{[(3-fluorophenyl)carbamoyl]amino}-3-(pyridin-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide
- 2-(4-fluorophenyl)-N-{[3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]carbamoyl}acetamide
Uniqueness
N-{3-[(2-fluorophenyl)carbamoyl]phenyl}-4-phenylpiperazine-1-carboxamide is unique due to its specific substitution pattern and the presence of both phenyl and fluorophenyl groups. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H23FN4O2 |
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Molecular Weight |
418.5 g/mol |
IUPAC Name |
N-[3-[(2-fluorophenyl)carbamoyl]phenyl]-4-phenylpiperazine-1-carboxamide |
InChI |
InChI=1S/C24H23FN4O2/c25-21-11-4-5-12-22(21)27-23(30)18-7-6-8-19(17-18)26-24(31)29-15-13-28(14-16-29)20-9-2-1-3-10-20/h1-12,17H,13-16H2,(H,26,31)(H,27,30) |
InChI Key |
UARFRXACWZMMGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C(=O)NC4=CC=CC=C4F |
Origin of Product |
United States |
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